molecular formula C13H20N4O2 B2757395 tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 1365936-51-1

tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate

Cat. No. B2757395
CAS RN: 1365936-51-1
M. Wt: 264.329
InChI Key: NRTAESNWROZBDG-SNVBAGLBSA-N
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Description

“tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate” is a chemical compound with the molecular formula C13H20N4O2 . It has a molecular weight of 264.323 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidin-4-yl group attached to a pyrrolidin-3-yl group, which is further attached to a carbamate group . The carbamate group is composed of a carbonyl (C=O) group and an amino (NH2) group .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 425.2±38.0 °C at 760 mmHg . The melting point is not available . It has a flash point of 210.9±26.8 °C .

Scientific Research Applications

Crystal Structure and Conformation

The study of the crystal structure of compounds related to "tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate" reveals insights into their conformation and molecular interactions. For instance, Baillargeon et al. (2014) explored hydrogen bonds between acidic protons from alkynes and amides, highlighting the significance of carbonyl oxygen atoms as acceptor partners in these compounds. Such structural analyses are crucial for understanding the molecular basis of these compounds' reactivity and properties (Baillargeon, Lussier, & Dory, 2014).

Organic Synthesis and Chemical Reactions

In the field of organic synthesis, "tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate" and its analogs serve as key intermediates. For example, Smith et al. (2013) detailed the lithiation of N-(pyridin-3-ylmethyl) carbamate derivatives, demonstrating their utility in synthesizing substituted derivatives. This work underscores the versatility of these compounds in organic synthesis, enabling the construction of complex molecules (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

properties

IUPAC Name

tert-butyl N-[(3R)-1-pyrimidin-4-ylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-7-17(8-10)11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3,(H,16,18)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTAESNWROZBDG-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate

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